LDHA Degradation Potency vs. Inhibitor Control
MS6105 (compound 22) potently degrades LDHA in PANC-1 pancreatic cancer cells with a DC50 of 38 ± 0.5 nM and a Dmax of 93 ± 2.6% after 48h treatment [1]. In contrast, the parent LDH inhibitor (compound 5) exhibits no degradation activity at concentrations up to 10 μM [2]. The negative control MS6105N1 (compound 33), a VHL-binding-deficient analog, also shows no LDHA degradation, confirming the PROTAC mechanism [3].
| Evidence Dimension | LDHA protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 38 ± 0.5 nM (Dmax 93 ± 2.6%) |
| Comparator Or Baseline | Parent inhibitor 5: No degradation up to 10 μM; Negative control MS6105N1: No degradation |
| Quantified Difference | MS6105 degrades LDHA with high potency; comparators fail to degrade |
| Conditions | PANC-1 cells, 48 h treatment, Western blot quantification |
Why This Matters
This demonstrates that MS6105 uniquely eliminates the target protein, a capability absent in traditional inhibitors and structurally similar controls, essential for studies requiring functional LDH knockdown.
- [1] Sun N, et al. J Med Chem. 2022;66(1):596-610. (Figure 6A, B: DC50 and Dmax values for LDHA degradation). View Source
- [2] Sun N, et al. J Med Chem. 2022;66(1):596-610. (Figure 4A: Parent inhibitor 5 shows no LDHA degradation). View Source
- [3] Sun N, et al. J Med Chem. 2022;66(1):596-610. (Figure 7B: Negative control 33 lacks degradation activity). View Source
